Benzene-1,4-dicarbothioamide

Übersicht

Beschreibung

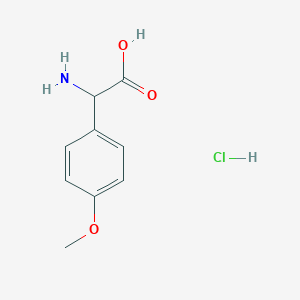

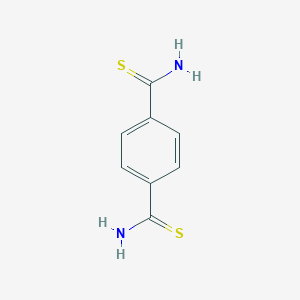

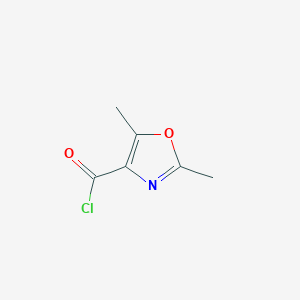

Benzene-1,4-dicarbothioamide is a chemical compound with the molecular formula C8H8N2S2 . It is also known as Terephthaldithionamide . The molecular weight of this compound is 196.29 .

Molecular Structure Analysis

The Benzene-1,4-dicarbothioamide molecule contains a total of 20 bonds. There are 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis

Benzene-1,4-dicarbothioamide has a molecular weight of 196.29300. It has a density of 1.376g/cm3. The boiling point of this compound is 366.3ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Environmental Science: Water Purification

Application Summary

Benzene-1,4-dicarbothioamide is utilized in the synthesis of metal-organic frameworks (MOFs) for water purification, specifically for the removal of fluoride ions from water to prevent fluorosis .

Methods and Experimental Procedures

The compound is used to fabricate cerium-based MOFs through a hydrothermal technique. Factors like solution pH, shaking time, MOF dosage, and temperature are optimized for maximum fluoride adsorption .

Results and Outcomes

The synthesized MOFs demonstrated fluoride adsorption capacities of 4.88 and 4.91 mg g−1, respectively. The MOFs were shown to be regenerable up to six cycles, making them practical for field conditions .

Chemistry: Synthesis of Hardeners

Application Summary

In chemistry, Benzene-1,4-dicarbothioamide derivatives are used in the rational design and synthesis of hardeners for epoxy systems .

Methods and Experimental Procedures

The derivatives are synthesized through aminolysis of polyethylene terephthalate waste under catalyst-free conditions. Their properties are characterized using various spectroscopic and analytical techniques .

Results and Outcomes

The synthesized compounds displayed desirable thermal characteristics and antimicrobial activity, with curing kinetic parameters determined for their application as hardeners .

Materials Science: Luminescent and Magnetic Properties

Application Summary

This compound is involved in the mechanochemical synthesis of lanthanide coordination polymers, which exhibit luminescent and magnetic properties useful in materials science .

Methods and Experimental Procedures

The synthesis involves reactions of benzene-1,4-dicarboxylate with lanthanide carbonates to yield phase-pure coordination polymers, characterized by various spectroscopic methods .

Results and Outcomes

The resulting compounds showed strong emissions when excited with UV light, indicating potential applications in fluorescent lighting and luminescence thermometry .

Pharmaceuticals: Drug Reformulation

Application Summary

In the pharmaceutical industry, Benzene-1,4-dicarbothioamide is researched for its potential in the reformulation of drug products containing carbomers with benzene .

Methods and Experimental Procedures

The focus is on testing and documentation to support the reformulation efforts, adhering to regulatory guidelines issued by health authorities .

Results and Outcomes

The webinar discussed in the search results highlighted the impact of FDA guidance on drug product manufacturers and the transition to non-benzene-grade carbomer excipients .

Biotechnology: Synthetic Biology

Application Summary

Benzene-1,4-dicarbothioamide derivatives are explored in synthetic biology for the production of chemicals, industrial enzymes, and biofuels through optimized microbial fermentations .

Methods and Experimental Procedures

The approach combines genetic programming, protein engineering, and metabolic engineering to produce industrially important chemicals .

Results and Outcomes

Early successes include the engineering of E. coli and S. cerevisiae for the production of industrially relevant compounds, showcasing the versatility of synthetic biology applications .

Industrial Processes: Reduction of Benzene Derivatives

Application Summary

Benzene-1,4-dicarbothioamide is involved in the reduction of benzene derivatives, an essential process in the production of industrial chemicals like polycarbonate and polyesters .

Methods and Experimental Procedures

Various reduction techniques are employed, including catalytic hydrogenation and modified Birch reductions, to obtain partially or fully reduced benzene derivatives .

Results and Outcomes

These processes result in the formation of important industrial intermediates and end products, demonstrating the compound’s significance in industrial chemistry .

Each of these applications demonstrates the versatility and importance of Benzene-1,4-dicarbothioamide in scientific research and industrial applications. The detailed descriptions provide insight into the methods and outcomes associated with each application, highlighting the compound’s multifaceted role in advancing various fields of study.

Organic Synthesis: Production of Heterocyclic Compounds

Application Summary

Benzene-1,4-dicarbothioamide is used as a precursor in the synthesis of various heterocyclic compounds that have applications in pharmaceuticals and agrochemicals .

Methods and Experimental Procedures

The compound undergoes cyclization reactions under controlled conditions to form thiazole or thiadiazole derivatives. The reactions are monitored using techniques like NMR and mass spectrometry .

Results and Outcomes

The synthesized heterocyclic compounds exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties, which are quantified using bioassays .

Analytical Chemistry: Chromatography

Application Summary

In analytical chemistry, Benzene-1,4-dicarbothioamide derivatives are used as stationary phases in chromatography for the separation of enantiomers .

Methods and Experimental Procedures

The derivatives are coated on chromatographic columns and tested for their ability to separate various chiral compounds. The efficiency is measured by calculating the resolution and retention factors .

Results and Outcomes

The modified columns show improved selectivity and resolution for certain chiral compounds, enhancing the analytical capabilities of chromatographic methods .

Nanotechnology: Quantum Dot Synthesis

Application Summary

Benzene-1,4-dicarbothioamide is involved in the synthesis of quantum dots, which are semiconductor nanocrystals used in electronics and bioimaging .

Methods and Experimental Procedures

The compound is used as a ligand to stabilize the surface of quantum dots during their synthesis, which is typically carried out in a colloidal solution .

Results and Outcomes

The presence of Benzene-1,4-dicarbothioamide results in quantum dots with uniform size distribution and enhanced photoluminescence properties, suitable for use in various technological applications .

Catalysis: Organic Transformations

Application Summary

Benzene-1,4-dicarbothioamide derivatives act as ligands in transition metal catalysts that facilitate organic transformations, such as hydrogenation and oxidation reactions .

Methods and Experimental Procedures

The derivatives are complexed with metals like palladium or rhodium, and the catalytic activity is assessed through various organic reactions, monitoring the yield and selectivity .

Results and Outcomes

The catalysts show high activity and selectivity, leading to efficient conversion of substrates into desired products, with potential implications for green chemistry .

Electrochemistry: Corrosion Inhibition

Application Summary

Benzene-1,4-dicarbothioamide is researched for its potential as a corrosion inhibitor in electrochemistry, protecting metals from degradation .

Methods and Experimental Procedures

The compound is added to corrosive environments, and its effectiveness is evaluated using electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy .

Results and Outcomes

Studies indicate that Benzene-1,4-dicarbothioamide can significantly reduce the corrosion rate of metals, making it a promising candidate for industrial applications .

Pharmacology: Drug Design

Application Summary

In pharmacology, Benzene-1,4-dicarbothioamide is utilized in the design of new drugs due to its structural versatility and potential biological activity .

Methods and Experimental Procedures

The compound is used as a scaffold in the synthesis of drug candidates, which are then subjected to in vitro and in vivo testing to assess their therapeutic efficacy .

Results and Outcomes

Some derivatives have shown promising results in preclinical studies, indicating potential for development into new pharmacological treatments .

These applications showcase the broad utility of Benzene-1,4-dicarbothioamide in various scientific disciplines, highlighting its significance in advancing research and development across multiple fields.

Exploring further, Benzene-1,4-dicarbothioamide has additional scientific research applications in various fields:

Metal-Organic Frameworks (MOFs) Synthesis

Application Summary

Benzene-1,4-dicarbothioamide is used in the synthesis of mixed-ligand MOFs, which have applications in gas storage, drug delivery, and sensing .

Methods and Experimental Procedures

The synthesis involves combining Benzene-1,4-dicarbothioamide with other organic ligands and metal ions under specific conditions to form MOFs with desired properties .

Results and Outcomes

The resulting MOFs exhibit unique properties such as high porosity and surface area, which are beneficial for their applications in various fields .

Fluorophore Development

Application Summary

Derivatives of Benzene-1,4-dicarbothioamide are being explored for the development of single-benzene-based fluorophores (SBBFs) with applications in imaging and sensing .

Methods and Experimental Procedures

These fluorophores are designed to have an electron-donor-acceptor type dipolar structure within a compact benzene backbone, which is synthesized using Benzene-1,4-dicarbothioamide as a precursor .

Results and Outcomes

The SBBFs developed show promising physicochemical properties for use in various analytical and sensing techniques .

Genetic Damage Assessment

Application Summary

Research has been conducted to assess the risk of genetic damage due to occupational exposure to benzene, highlighting the importance of monitoring and managing health risks .

Methods and Experimental Procedures

The studies involve meta-analysis of data from workers exposed to benzene, including Benzene-1,4-dicarbothioamide, to evaluate the impact on genetic damage indicators .

Results and Outcomes

The findings suggest that even low concentrations of benzene exposure can lead to significant genetic damage, emphasizing the need for preventive strategies .

Pharmaceutical Adsorption

Application Summary

Benzene-1,4-dicarbothioamide-based MOFs are investigated for their selective adsorption mechanisms of pharmaceuticals, which is crucial for drug purification processes .

Methods and Experimental Procedures

The MOFs’ adsorptive interactions with pharmaceutical compounds are studied, and their adsorption mechanisms are analyzed using density functional theory (DFT) studies .

Results and Outcomes

The studies reveal that the flexible framework of these MOFs contributes to their selective adsorption capabilities, which can be tailored for specific pharmaceutical applications .

Eigenschaften

IUPAC Name |

benzene-1,4-dicarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHPIZCRGQUHGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383565 | |

| Record name | benzene-1,4-dicarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene-1,4-dicarbothioamide | |

CAS RN |

13363-51-4 | |

| Record name | NSC144964 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzene-1,4-dicarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-Amino-2-[(3S)-oxolan-3-yl]acetic acid](/img/structure/B174639.png)

![4-Fluoro-2-(methylthio)benzo[d]thiazole](/img/structure/B174653.png)

![6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174662.png)

![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B174663.png)